molecular formula C26H26N2O4 B2604200 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351643-16-7

3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

Cat. No.: B2604200
CAS No.: 1351643-16-7
M. Wt: 430.504
InChI Key: PSAUGKZMBQCCAG-UHFFFAOYSA-N
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Description

The compound 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol (CAS: 1351643-16-7) is a heterocyclic derivative featuring a fused chromeno-oxazine scaffold. Its molecular formula is C₂₆H₂₆N₂O₄, with a molecular weight of 430.4956 g/mol . The structure includes a pyridinylmethyl substituent at position 9 and a phenyl group at position 3, distinguishing it from related chromeno-oxazine derivatives. Propan-2-ol (isopropyl alcohol) is listed as a co-solvent or crystallization agent in its commercial preparation .

The compound is marketed for research use, with purity and pricing details provided by suppliers such as Life Chemicals (e.g., $63.0 for 3 mg) .

Properties

IUPAC Name

3-phenyl-9-(pyridin-4-ylmethyl)-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3.C3H8O/c26-22-18-6-7-21-19(13-25(15-28-21)12-16-8-10-24-11-9-16)23(18)27-14-20(22)17-4-2-1-3-5-17;1-3(2)4/h1-5,8-11,14,18-19,21,23H,6-7,12-13,15H2;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXDHGHYHBTGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.C1CC2C(CN(CO2)CC3=CC=NC=C3)C4C1C(=O)C(=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl and Pyridin-4-yl Methyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like phenylboronic acid and pyridine derivatives.

    Final Assembly: The final step involves the condensation of intermediate compounds to form the target molecule, often requiring specific catalysts and controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazin ring or other reducible functional groups using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

  • Antioxidant Activity : Preliminary studies indicate that compounds similar to 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Such properties make them promising candidates for developing therapeutic agents against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research has shown that derivatives of chromeno[8,7-e][1,3]oxazine compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase. This suggests potential applications in treating inflammatory disorders.
  • Anticancer Activity : Some studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation, making these compounds candidates for further investigation in cancer therapy.

Synthetic Applications

The synthesis of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through various methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving phenolic compounds and pyridine derivatives under acidic or basic conditions.
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been reported to enhance yields and reduce reaction times in the synthesis of similar chromeno[8,7-e][1,3]oxazine derivatives.

Case Studies

  • Study on Antioxidant Properties :
    • A study published in MDPI highlighted the antioxidant activity of chromeno derivatives. The researchers demonstrated that these compounds could effectively reduce oxidative stress markers in vitro.
    • Findings : The compound showed a significant reduction in malondialdehyde levels (a marker of lipid peroxidation) when tested against reactive oxygen species.
  • Investigating Anti-inflammatory Mechanisms :
    • Research conducted on related oxazine compounds revealed their ability to inhibit COX enzymes.
    • Results : The study indicated that these compounds could serve as lead molecules for developing new anti-inflammatory drugs.
  • Anticancer Activity Assessment :
    • A recent investigation into the cytotoxic effects of chromeno derivatives on breast cancer cells showed promising results.
    • Outcome : The study found that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential use in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Receptor Modulation: The compound could modulate receptor activity, influencing cellular signaling and function.

    Antioxidant Activity: Its structure may allow it to scavenge free radicals, reducing oxidative stress and associated damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of chromeno[8,7-e][1,3]oxazin-4-one derivatives. Key structural variations among analogs include:

  • Substituents at position 3 : Phenyl (target compound), 4-fluorophenyl (4i, n=3), 3,4-dimethoxyphenyl (4h, n=3), and 4-chlorophenyl () .
  • Substituents at position 9 : Pyridin-4-ylmethyl (target compound), hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4a, n=3), thienylmethyl (), and fluorobenzyl () .
  • Additional modifications : Methyl or trifluoromethyl groups at position 2 (e.g., 4e, n=3) .

Physicochemical Properties

Compound (CAS/ID) Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target compound (1351643-16-7) C₂₆H₂₆N₂O₄ 430.4956 Not reported 3-phenyl, 9-(pyridin-4-yl)methyl
4i, n=3 C₂₃H₂₀F₃NO₃ 439.41 137–139 3-(4-fluorophenyl), 9-(4-hydroxybutyl)
4e, n=3 C₂₄H₂₇NO₅ 409.48 78–79 3-(3,4-dimethoxyphenyl), 2-methyl
(853892-92-9) C₂₅H₂₀FNO₄ 417.4 Not reported 4-(4-methoxyphenyl), 9-(4-fluorobenzyl)

Notes:

  • The target compound’s pyridinylmethyl group may enhance solubility in polar solvents compared to alkyl or aryl substituents .
  • Lower melting points (e.g., 78–79°C for 4e, n=3) correlate with flexible hydroxyalkyl chains, while rigid substituents (e.g., trifluoromethyl in 4h, n=3) increase thermal stability (mp 154–156°C) .

Biological Activity

The compound 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol (CAS Number: 1351643-16-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C26_{26}H32_{32}N2_2O4_4
  • Molecular Weight : 436.5 g/mol
  • Chemical Structure : The compound features a chromeno-oxazine framework with phenyl and pyridine substituents that may contribute to its biological activity.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antioxidant Activity

Preliminary studies indicate that compounds similar to the target molecule exhibit significant antioxidant properties. For instance, related compounds have demonstrated notable anti-lipid peroxidation activity, which is critical in protecting cells from oxidative stress. The antioxidant capacity can be measured using assays such as the DPPH radical scavenging method or the ABTS assay.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, derivatives of chromeno-oxazine compounds have shown inhibition against soybean lipoxygenase, an enzyme involved in inflammatory processes. The inhibition percentage varies among different derivatives, indicating structure-activity relationships (SARs) that could be explored further.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar chromeno-based compounds. For example, studies have shown that certain derivatives exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). These effects are often evaluated using MTT assays to determine IC50 values (the concentration required to inhibit cell growth by 50%).

Case Studies

  • Antioxidant Properties : A study evaluated a series of chromeno derivatives for their antioxidant capabilities. Compounds showed significant activity at concentrations as low as 100 µM.
  • Enzyme Inhibition : A derivative was tested for its ability to inhibit soybean lipoxygenase with an IC50 value of approximately 55 µM, showcasing its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 µM to 30 µM.

The biological activities of the compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of phenolic groups in the structure may facilitate electron donation to free radicals, thereby neutralizing them.
  • Enzyme Interaction : The pyridine moiety may act as a hydrogen bond donor or acceptor, influencing enzyme activity and substrate binding.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: What synthetic routes are recommended for preparing 3-phenyl-9-[(pyridin-4-yl)methyl]chromeno-oxazinone derivatives?

Answer:
The synthesis typically involves multi-step protocols:

  • Core construction : Begin with the chromeno[8,7-e][1,3]oxazin-4-one scaffold via cyclocondensation of substituted salicylaldehydes and β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Functionalization : Introduce the pyridinylmethyl group via nucleophilic substitution or Mitsunobu reactions. For example, react the core with 4-(bromomethyl)pyridine using NaH in DMF at 60°C .
  • Propan-2-ol co-crystallization : Purify the final product via recrystallization in propan-2-ol to enhance stability .
    Key reagents : β-ketoesters, 4-(bromomethyl)pyridine, propan-2-ol.

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • X-ray crystallography : Use SHELXL for refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) to resolve the fused chromeno-oxazinone ring system and confirm stereochemistry .
  • NMR spectroscopy : Assign signals using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify pyridinylmethyl substitution (δ ~2.5–3.5 ppm for CH₂) and propan-2-ol interactions (δ ~1.0–1.5 ppm for CH₃) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~450–470) .

Advanced: How can researchers resolve contradictions in crystallographic data for chromeno-oxazinone derivatives?

Answer:
Contradictions (e.g., bond-length discrepancies or disorder in the pyridinyl group) require:

  • Multi-method validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) and Hirshfeld surface analysis .
  • Dynamic disorder modeling : Use SHELXL’s PART instruction to model split positions for flexible substituents .
  • Theoretical frameworks : Apply VSEPR theory to rationalize deviations in bond angles caused by steric hindrance from the phenyl group .

Advanced: What strategies optimize reaction yields in pyridinylmethyl functionalization?

Answer:

  • Steric mitigation : Use bulky bases (e.g., DBU) to deprotonate the chromeno-oxazinone core, enhancing nucleophilic attack on 4-(bromomethyl)pyridine .
  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to balance reactivity and solubility. DMF typically achieves higher yields (~75%) at 60°C .
  • Catalytic additives : Introduce KI (10 mol%) to facilitate halogen exchange, reducing side-product formation .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (PDB: 5KIR). Parameterize the pyridinylmethyl group’s charge distribution via RESP fitting .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the oxazinone carbonyl and propan-2-ol .
  • ADMET profiling : Predict bioavailability via SwissADME (LogP ~2.8; TPSA ~75 Ų) and toxicity alerts using ProTox-II .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Answer:

  • Mechanistic linkage : Align with the "privileged structure" hypothesis, where chromeno-oxazinones serve as scaffolds for kinase inhibition .
  • Structure-activity relationships (SAR) : Systematically vary substituents (e.g., pyridinyl vs. morpholinopropyl) and correlate with bioactivity data (IC₅₀) .
  • Hypothesis-driven design : Test if propan-2-ol co-crystallization enhances solubility in PBS (pH 7.4) for in vitro assays .

Basic: What are the key stability considerations during storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent oxazinone ring photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester linkage .
  • Propan-2-ol retention : Monitor via ¹H NMR; loss of δ 1.1 ppm (CH₃) signals indicates solvent evaporation and potential recrystallization .

Advanced: How to address conflicting bioactivity data in different assay systems?

Answer:

  • Assay triangulation : Compare results across enzyme inhibition (e.g., COX-2), cell viability (MTT assay), and ex vivo models .
  • Solvent controls : Ensure propan-2-ol residues (<0.1% by GC-MS) do not artifactually modulate activity .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to isolate variability sources (e.g., cell line vs. compound batch) .

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